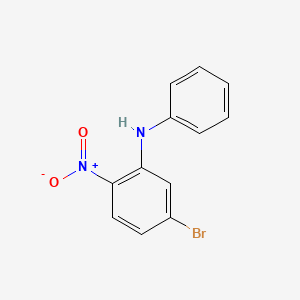

5-Bromo-2-nitro-n-phenylaniline

Description

Contextualization within Halogenated Nitroaniline and Diphenylamine (B1679370) Chemistry

Halogenated nitroanilines are a class of compounds that have garnered significant attention in synthetic chemistry. The presence of a halogen and a nitro group on the aniline (B41778) ring provides multiple reaction sites. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. byjus.com Conversely, the amino group is an activating, ortho-para directing group. byjus.com This interplay of electronic effects makes these compounds interesting substrates for a variety of chemical transformations. The selective reduction of the nitro group or the nucleophilic substitution of the halogen are common reactions explored with this class of compounds. acs.org

Diphenylamine and its derivatives are another important class of molecules with a wide range of applications, including as antioxidants, dye precursors, and in the pharmaceutical industry. nih.govwikipedia.org The nitrogen bridge between the two phenyl rings is a key structural feature, and the properties of these compounds can be finely tuned by introducing different substituents onto the aromatic rings. acs.orgresearchgate.net

5-Bromo-2-nitro-N-phenylaniline sits (B43327) at the intersection of these two important classes of compounds. It combines the reactive potential of a halogenated nitroaniline with the structural framework of a diphenylamine. This combination makes it a valuable intermediate for synthesizing more elaborate molecules with potential applications in various fields.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The utility of this compound in organic synthesis stems from the reactivity of its functional groups. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to form new carbon-nitrogen bonds. google.com The bromine atom can be replaced through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. These transformations are fundamental in the construction of complex molecular architectures.

In the realm of medicinal chemistry, derivatives of diphenylamine have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The specific substitution pattern on the phenyl rings is crucial for the observed biological effects. The structure of this compound provides a starting point for the synthesis of novel diphenylamine derivatives that can be screened for potential therapeutic applications. For instance, it has been used as an intermediate in the synthesis of PRMT5 inhibitors, which are being investigated for their potential in cancer therapy. google.comgoogle.com The ability to systematically modify the structure of this compound allows medicinal chemists to explore the structure-activity relationships of new compounds, a critical step in the drug discovery process. chemscene.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYRBUVRDFHDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285906 | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-47-3 | |

| Record name | 6311-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational analysis allows for a detailed exploration of the conformational landscape and electronic properties of 5-Bromo-2-nitro-n-phenylaniline.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometry and electronic energy. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In substituted nitroaromatics, the presence of both electron-withdrawing (nitro group) and electron-donating (amino group, bromine atom) substituents significantly influences the energies of the frontier orbitals. researchgate.net The nitro group, being strongly electron-withdrawing, tends to lower the energy of the LUMO, which is often localized on the nitro-substituted ring. The amino group and the bromine atom, with their lone pairs of electrons, contribute to raising the energy of the HOMO. This combined effect typically leads to a reduced HOMO-LUMO gap compared to unsubstituted parent molecules.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -2.40 |

| Energy Gap (ΔE) | 3.85 |

Global and Local Reactivity Descriptors (e.g., Electro-Negativity, Chemical Potential, Global Hardness/Softness, Fukui Functions)

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η) : Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.325 |

| Chemical Potential (μ) | -4.325 |

| Global Hardness (η) | 1.925 |

| Global Softness (S) | 0.260 |

While global descriptors describe the molecule as a whole, local reactivity is predicted using Fukui functions . These functions identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgresearchgate.netscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org Condensed Fukui functions are used to determine the reactivity of individual atoms. For this compound, the analysis of Fukui functions would likely indicate that the carbon atoms ortho and para to the nitro group are susceptible to nucleophilic attack, while the nitrogen atom of the amino group and certain positions on the unsubstituted phenyl ring are prone to electrophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Computational Simulation of NMR, IR, and UV-Vis Spectra

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. researchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. For this compound, the calculated chemical shifts would reflect the electronic environment of each nucleus, influenced by the electron-withdrawing nitro group and the anisotropic effects of the aromatic rings.

IR Spectra : Theoretical vibrational (infrared) spectra can be simulated by calculating the harmonic vibrational frequencies using DFT. researchgate.net The calculated frequencies and their corresponding intensities help in the assignment of experimental IR absorption bands to specific vibrational modes of the molecule, such as N-H stretching, NO₂ symmetric and asymmetric stretching, C-Br stretching, and aromatic C-H bending.

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.netamazonaws.comyoutube.commdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). For this compound, the UV-Vis spectrum is expected to show characteristic bands arising from π→π* and intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-rich parts of the molecule (the N-phenylaniline moiety) to the electron-deficient nitro-substituted ring.

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| 1H NMR | Complex aromatic signals (δ 6.5-8.0 ppm), N-H signal (variable) |

| 13C NMR | Signals for 12 distinct carbon atoms in the aromatic region |

| IR | N-H stretch (~3350 cm-1), NO2 stretches (~1520, 1340 cm-1), C-Br stretch (~600 cm-1) |

| UV-Vis (λmax) | ~380-420 nm (Intramolecular Charge Transfer band) |

Correlation with Experimental Data

The ultimate validation of these computational predictions lies in their comparison with experimental results. A strong correlation between the calculated and observed spectroscopic data provides confidence in the theoretical model and allows for a more profound understanding of the molecule's properties. For instance, the calculated vibrational frequencies are often systematically scaled to account for anharmonicity and basis set deficiencies, improving their agreement with experimental IR spectra. researchgate.net Similarly, comparing the predicted NMR chemical shifts with the experimental spectrum aids in the unambiguous assignment of the molecular structure. The accuracy of TD-DFT in predicting λmax can be influenced by the choice of functional and the inclusion of solvent effects, but it generally provides a good qualitative and often quantitative match with experimental UV-Vis spectra. amazonaws.comrsc.org

Chemical Reactivity and Reaction Mechanism Predictions

Theoretical studies are crucial for predicting the chemical behavior of a molecule. By modeling the electron distribution and energy landscapes of reactions, chemists can understand how a molecule will interact with other reagents and the pathways it is likely to follow during a chemical transformation.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule in three-dimensional space. It is used to predict how a molecule will interact with other chemical species. The MEPS map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating areas prone to nucleophilic attack.

For a molecule like this compound, a MEPS analysis would be expected to show a significant negative potential around the oxygen atoms of the nitro group, highlighting their electrophilic character. Conversely, the amine group would influence the electron density of the aromatic rings. However, specific MEPS analysis data for this compound is not available in the reviewed literature.

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction. Computational modeling can be used to determine the geometry, energy, and vibrational frequencies of the transition state—the highest energy point along the reaction coordinate. This information is vital for understanding reaction mechanisms and predicting reaction rates.

For the synthesis of this compound, key transformations would likely involve nucleophilic aromatic substitution or cross-coupling reactions. Transition state modeling of these synthetic routes would provide detailed insights into the reaction barriers and the influence of substituents on the reaction pathway. At present, there are no specific transition state models for the synthesis of this compound available in the surveyed scientific literature.

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

The structure of this compound, which contains a nitro group (electron-withdrawing) and a phenylamine moiety (electron-donating), suggests potential for NLO activity. Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. Despite the structural potential, specific computational or experimental investigations into the NLO properties of this compound have not been reported in the reviewed literature.

Chemical Reactivity and Derivatization

Reactions of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and provides a handle for various chemical conversions.

The reduction of the nitro group in 2-nitroaniline (B44862) derivatives is a common and highly efficient transformation, typically yielding the corresponding diamine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or sodium dithionite (B78146) (Na₂S₂O₄).

The resulting N¹-phenylbenzene-1,2-diamine derivative is a key intermediate in the synthesis of heterocyclic compounds, most notably phenazines. The intramolecular cyclization of this diamine, or its reaction with a suitable diketone, can lead to the formation of the phenazine (B1670421) core. For instance, the reductive cyclization of related 2-nitrodiphenylamines using reagents like lead oxide has been shown to produce phenazine derivatives.

Table 1: Examples of Nitro Group Reduction in Analogous Compounds

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Nitrodiphenylamine | Pd/C, H₂ | N¹-Phenylbenzene-1,2-diamine |

| 2-Nitrodiphenylamine | SnCl₂, HCl | N¹-Phenylbenzene-1,2-diamine |

This table presents plausible reactions for 5-Bromo-2-nitro-n-phenylaniline based on the reactivity of similar compounds.

The Henry reaction, or nitro-aldol reaction, involves the addition of a nitroalkane to a carbonyl compound. While the nitro group in this compound is attached to an aromatic ring and thus does not directly participate as the nucleophile, its strong electron-withdrawing effect can activate adjacent positions for other types of reactions. However, direct participation of the nitro group in a manner analogous to the classic Henry reaction is not typical for nitroanilines. Instead, the reactivity of the aromatic ring is modulated by the nitro group's presence.

Reactions of the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile functional group, primarily utilized in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for introducing new aryl or vinyl substituents.

Heck Coupling: The Heck reaction would enable the arylation of alkenes by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Table 2: Hypothetical Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | Aryl-alkyne |

This table outlines potential cross-coupling reactions and typical conditions based on established methodologies for similar bromoarenes.

The bromo substituent can also be displaced by strong nucleophiles, particularly when the aromatic ring is activated by the electron-withdrawing nitro group. Reactions with nucleophiles such as alkoxides, thiolates, or amines can lead to the formation of ethers, thioethers, or substituted anilines, respectively. The conditions for these reactions typically require elevated temperatures and sometimes the use of a catalyst.

Reactions Involving the Phenylamino (B1219803) Moiety

The secondary amine of the phenylamino group can undergo a variety of reactions, including N-alkylation, N-acylation, and participation in cyclization reactions.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides to introduce new functional groups.

Cyclization Reactions: The phenylamino group can be a key participant in the formation of heterocyclic structures. For example, in the synthesis of acridones, a related N-phenylanthranilic acid can undergo cyclization. While this compound does not possess the carboxylic acid group for a direct acridone (B373769) synthesis, derivatization to introduce such a group could open up this pathway.

The reactivity of the phenylamino moiety provides a route to a diverse range of derivatives with potentially interesting biological or material properties.

Advanced Applications and Functional Materials Research

Precursors in Complex Organic Synthesis

5-Bromo-2-nitro-n-phenylaniline serves as a foundational precursor for a variety of complex organic molecules. Its distinct functional groups—the secondary amine, the electron-withdrawing nitro group, and the reactive bromo-substituted ring—provide multiple reaction sites for building intricate molecular architectures.

Synthesis of Phenazine (B1670421) Derivatives

Phenazines are a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antimicrobial, antifungal, and antitumor properties. chemijournal.comresearchgate.net The structure of this compound is well-suited for conversion into phenazine derivatives.

One established route for phenazine synthesis is the reductive cyclization of 2-nitro-N-phenylanilines. researchgate.net In this process, the nitro group is reduced to a nitroso or amino group, which then undergoes an intramolecular cyclization with the phenyl ring attached to the secondary amine. A modern approach involves a palladium-catalyzed reductive cyclization, which offers a practical and efficient alternative to traditional methods that often require harsh conditions or strong oxidizing agents. researchgate.net

Another classical approach is the Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline (B41778). chempedia.inforesearchgate.net This method, while historically significant, can suffer from low yields and the formation of byproducts. researchgate.net Nevertheless, the 2-nitro-N-phenylaniline core of the target compound is the key intermediate for these cyclization reactions to form the foundational tricyclic phenazine ring system. The bromine atom on the resulting phenazine can then be used for further functionalization.

Intermediate in Dye and Pigment Synthesis (e.g., Azo Dyes, Solvent Dyes)

Nitroaromatic compounds, particularly nitroanilines, are crucial intermediates in the synthesis of azo dyes. unb.canih.gov Azo dyes, characterized by the -N=N- chromophore, represent the largest class of commercial dyes. scialert.net The synthesis typically involves a two-step process: diazotization followed by coupling.

In this sequence, an aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a reactive diazonium salt. While this compound is a secondary amine, it is synthesized from primary amines like 5-bromo-2-nitroaniline. This primary amine precursor is an ideal candidate for diazotization. The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or another aniline, to form the final azo dye. nih.govatbuftejoste.com.ng The specific substituents on both the diazonium salt and the coupling component determine the final color and properties of the dye. The presence of the bromo and nitro groups on the aniline ring influences the electronic properties of the resulting diazonium salt and, consequently, the hue and lightfastness of the final dye. orientjchem.org

Building Blocks for Specialty Chemicals

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. chemscene.com this compound is valued as such a building block in research and development due to its combination of functional groups. glpbio.com Beyond phenazines and dyes, it can be used to synthesize a range of specialty chemicals. The nitro group can be reduced to an amine, creating a diamine structure that is a precursor to other heterocyclic systems like benzimidazoles. researchgate.net The bromine atom allows for the introduction of other functional groups through metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, significantly expanding the synthetic possibilities. chempedia.info

Medicinal Chemistry and Biological Applications

The structural motifs present in this compound—specifically the halogenated and nitro-substituted aromatic rings—are of significant interest in medicinal chemistry. Derivatives containing these features have been widely investigated for their potential biological activities.

Antimicrobial Activity Evaluation (Antibacterial and Antifungal)

Halogenated and nitro-containing compounds are known to possess significant antimicrobial properties. encyclopedia.pub The presence of a halogen like bromine can enhance the lipophilicity of a molecule, potentially improving its ability to penetrate microbial cell membranes. encyclopedia.pub The nitro group is a strong electron-withdrawing group that is a key feature in several antimicrobial drugs; its reduction within microbial cells can lead to the formation of toxic radical species that damage cellular components like DNA. encyclopedia.pub

While direct studies on this compound are limited, numerous investigations into related bromo-nitro aromatic compounds and phenazine derivatives have demonstrated notable antibacterial and antifungal effects. chemijournal.comnih.gov These findings suggest that derivatives synthesized from this compound are promising candidates for antimicrobial screening programs.

The evaluation of antimicrobial compounds typically involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on compounds structurally related to this compound show activity against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, are common targets in these studies. Halogenated aniline derivatives have shown inhibitory effects against both types of bacteria. nih.gov For instance, studies on brominated chalcones and other bromo-substituted heterocyclic compounds have reported MIC values against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Similarly, nitro-pyrrolomycins, which contain both nitro and halogen substituents, have demonstrated potent activity against S. aureus and Pseudomonas aeruginosa. mdpi.com

The data below represents findings for structurally related bromo- and nitro-substituted compounds, illustrating the antimicrobial potential of these chemical classes.

| Compound Class | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Diterpene Derivative (Compound 4) | Staphylococcus aureus (MSSA/MRSA) | Gram-Positive | 1.9 - 7.8 | |

| Diterpene Derivative (Compound 3) | Staphylococcus aureus (MSSA/MRSA) | Gram-Positive | 7.8 - 15.6 | |

| 6-Bromoquinolin-4-ol Derivative (3e) | Staphylococcus aureus (MRSA) | Gram-Positive | 3.125 | nih.gov |

| Peptide (BrSPR19-P2) | Staphylococcus aureus (MRSA) | Gram-Positive | 2.0 | nih.gov |

| Halogenated Aniline (3,5-DBA) | Escherichia coli (UPEC) | Gram-Negative | 100 | nih.gov |

| Halogenated Aniline (4B3CA) | Escherichia coli (UPEC) | Gram-Negative | 200 | nih.gov |

| 6-Bromoquinolin-4-ol Derivative (3e) | Escherichia coli (ESBL) | Gram-Negative | 6.25 | nih.gov |

| Diterpene Derivative (Compound 4) | Escherichia coli (with Polymyxin B) | Gram-Negative | 3.9 |

Mechanism of Antimicrobial Action (e.g., Thiol Reactivity, Protein Damage)

The antimicrobial potential of nitroaromatic compounds like this compound is often linked to their bioactivation within the target microbial cell. A widely accepted mechanism involves the enzymatic reduction of the nitro group (NO₂) nih.govencyclopedia.pub. This process is typically carried out by nitroreductases present in bacteria, which use cellular reducing agents like NADH or NADPH nih.govencyclopedia.pubnih.gov. The reduction is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals nih.govencyclopedia.pub. These reactive species are cytotoxic and can cause widespread cellular damage.

One of the primary targets for these reactive intermediates is microbial DNA, where covalent binding can lead to nuclear damage and subsequent cell death nih.govencyclopedia.pub. This mechanism is central to the action of many nitroaromatic drugs nih.gov.

Furthermore, the electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro group, makes the compound susceptible to nucleophilic attack by cellular thiols. Thiol-containing molecules, such as glutathione in bacteria, are critical for maintaining cellular redox homeostasis nih.gov. The reaction of this compound with these essential thiols can lead to the disruption of the thiol-dependent antioxidant systems nih.govmdpi.com. This disruption results in increased oxidative stress and damage to vital proteins where thiol groups are crucial for structure and function. The covalent modification of proteins can inhibit enzyme activity and disrupt cellular processes, contributing significantly to the compound's antimicrobial effect. The presence of the bromo-substituent can further influence the electronic properties of the molecule, potentially enhancing its reactivity towards biological nucleophiles like thiols biorxiv.org.

Anticancer Activity Screening and Structure-Activity Relationship (SAR)

The anticancer potential of this compound is rooted in the established roles of its constituent functional groups in medicinal chemistry. Structure-Activity Relationship (SAR) studies on various synthetic compounds have highlighted that substituents such as bromo and nitro groups can be critical determinants of cytotoxic and antimetastatic activity nih.govmdpi.com.

The diphenylamine (B1679370) scaffold serves as a core structure for numerous biologically active molecules. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly alters the electronic distribution of the aromatic rings nih.gov. This modification can enhance the molecule's ability to interact with biological targets through mechanisms like hydrogen bonding or by participating in redox cycling that generates reactive oxygen species within cancer cells researchgate.net. SAR studies have shown that the position of the nitro group on the aromatic ring can influence the mutagenicity and biological activity of nitroaromatic compounds nih.gov.

The bromine atom adds both steric bulk and electronic effects. Halogens like bromine can increase the lipophilicity of a compound, potentially improving its ability to cross cellular membranes. Moreover, the position of the bromine atom is a critical determinant of biological activity, as it can influence how the molecule fits into the binding pocket of a target protein or enzyme mdpi.com. In various classes of anticancer agents, the inclusion of bromo substituents has led to enhanced potency nih.govmdpi.com. Therefore, the specific arrangement of the bromo and nitro groups on the N-phenylaniline framework of this compound is predicted to be a key factor in its potential anticancer efficacy.

Tubulin Polymerization Inhibition Studies

A significant mechanism by which many diphenylamine-based compounds exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization researchgate.netnih.govbohrium.com. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Their disruption triggers a cell cycle arrest, typically at the G2/M phase, which ultimately leads to programmed cell death (apoptosis) researchgate.netresearchgate.netmdpi.com.

Research on novel diphenylamine derivatives has shown that these molecules can act as potent tubulin polymerization inhibitors researchgate.netnih.govbohrium.com. They often function by binding to the colchicine site on β-tubulin, one of the key binding sites for antimitotic agents researchgate.netresearchgate.netnih.gov. This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, thus destabilizing the entire microtubule network researchgate.net. Studies on compounds with similar structural motifs to this compound have demonstrated potent inhibition of tubulin assembly with IC₅₀ values in the low micromolar range mdpi.com. The diphenylamine core acts as a scaffold that correctly positions substituted phenyl rings within the colchicine binding pocket, mimicking the binding mode of other known inhibitors. The specific substitutions on the phenyl rings, such as the bromo and nitro groups in this compound, are crucial for optimizing these binding interactions and enhancing inhibitory activity.

Cytotoxicity Assessment in Cancer Cell Lines

The evaluation of a compound's anticancer potential involves screening its cytotoxic effects against a panel of human cancer cell lines. This is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cell population nih.gov. While specific IC₅₀ data for this compound is not available in the cited literature, data from structurally related diphenylamine and quinazoline derivatives provide insight into the potential efficacy of this chemical class. These studies demonstrate potent cytotoxic activity across various cancer types, including breast, lung, colon, and cervical cancer cell lines researchgate.netnih.gov.

The table below presents representative IC₅₀ values for analogous diphenylamine derivatives, illustrating the potent cytotoxicity observed in this class of compounds.

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Diphenylamine Derivative 5f | HT29 (Colon) | 0.023 | nih.gov |

| Quinazoline Derivative 1a | A549 (Lung) | 0.1 - 0.3 | nih.gov |

| Quinazoline Derivative 1a | MCF7 (Breast) | 0.1 - 0.3 | nih.gov |

| Quinazoline Derivative 1a | HeLa (Cervical) | 0.1 - 0.3 | nih.gov |

| Benzophenazine Derivative | HL-60 (Leukemia) | 1 - 10 | researchgate.net |

Disclaimer: The data presented are for structurally related compounds and serve to illustrate the cytotoxic potential of the broader chemical class, not of this compound itself.

Enzyme Inhibition Studies and Molecular Target Identification

Beyond the structural disruption of tubulin, the bioactivity of this compound can be attributed to the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. The nitroaromatic scaffold is a key feature in a number of enzyme inhibitors scielo.br. The bioreduction of the nitro group is often a prerequisite for activity, transforming the compound into a reactive species that can covalently modify or tightly bind to an enzyme's active site nih.govscielo.brresearchgate.net.

For instance, certain nitro compounds have shown potent inhibitory activity against enzymes like 14α-demethylase, where the nitro group interacts with the heme iron in the enzyme's active site nih.gov. In the context of cancer, molecular targets for related structures are diverse. As discussed, tubulin is a primary target for diphenylamine derivatives researchgate.netresearchgate.net. Additionally, other studies on nitro-containing compounds have identified protein kinases as potential targets. The oxygen and nitrogen atoms of the nitro group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity researchgate.net. The identification of the precise molecular targets for this compound would require specific enzymatic assays and molecular docking studies to elucidate its binding interactions and inhibitory mechanisms.

Design of Novel Pharmaceutical Intermediates and Lead Compounds

This compound serves as a valuable chemical intermediate in the synthesis of more complex, biologically active molecules nih.gov. Its structure contains multiple reactive sites that can be selectively modified, making it a versatile building block for creating libraries of novel compounds for drug discovery chemscene.com. The aniline nitrogen can be acylated or alkylated, the nitro group can be reduced to an amine which can then be further functionalized, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-nitrogen bonds.

This synthetic versatility allows for the strategic development of lead compounds. For example, the core structure is present in precursors used to synthesize complex heterocyclic systems known for their pharmaceutical applications nih.gov. The reduction of the nitro group to an amine, followed by cyclization reactions, can yield benzimidazoles or quinoxalines, scaffolds known to possess a wide range of biological activities, including anticancer effects researchgate.net. Furthermore, compounds like 5-bromoindole, an important pharmaceutical intermediate, are synthesized from precursors that undergo bromination and subsequent cyclization, highlighting the utility of bromo-nitro-aromatic structures in synthetic routes to valuable drug scaffolds google.com. The use of related nitrodiphenylamine structures as intermediates in the production of industrial chemicals like antioxidants and stabilizers further underscores their importance as foundational chemical entities google.comresearchgate.net.

Material Science Applications

The structural features of this compound, particularly its aromatic nature and the presence of polar functional groups, make it and related nitrodiphenylamines interesting candidates for applications in material science. These molecules can serve as precursors or key components in the development of advanced functional materials nbinno.com.

One area of application is in the synthesis of high-performance polymers. Related nitro-phenylenediamine compounds are used as monomers in polycondensation reactions to create polymers such as polyamides and polyimides nbinno.com. The rigid aromatic rings of the diphenylamine backbone contribute to high thermal stability and mechanical strength in the resulting polymers, making them suitable for applications in electronics and aerospace nbinno.com.

Furthermore, diphenylamine derivatives are being investigated for their potential in organic electronics. The conjugated π-system spanning the two phenyl rings can facilitate charge transport, a key property for organic light-emitting diodes (OLEDs) researchgate.net. The nitration of diphenylamine has been explored as a method to synthesize fluorescent compounds that emit light in the visible spectrum, demonstrating their potential as emissive layer materials in OLED devices researchgate.net. The ability to tune the electronic and optical properties through chemical modification makes these compounds attractive for creating novel conductive polymers, chemical sensors, and even liquid crystalline materials nbinno.com.

Electronic Materials and Optical Materials

The inherent electronic asymmetry of this compound, arising from the electron-donating secondary amine and the electron-withdrawing nitro group, suggests its potential for applications in electronic and optical materials. This is particularly relevant in the field of nonlinear optical (NLO) materials, where molecules with significant charge-transfer characteristics are highly sought after.

Nitroaniline derivatives, in general, are a well-studied class of organic NLO materials. jchps.com The intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) through the π-conjugated system of the benzene ring gives rise to a large second-order hyperpolarizability (β), a key parameter for second-harmonic generation. jchps.comresearchgate.net The presence of a bromo substituent on the aromatic ring of this compound can further modulate these electronic properties through inductive and mesomeric effects, potentially enhancing its NLO response. acs.org

While direct experimental data on the NLO properties of this compound is not extensively documented in publicly available literature, the properties of analogous nitroaniline compounds provide a strong basis for its potential in this area. Computational studies on similar molecules have shown that substitutions on the aniline ring can significantly impact the hyperpolarizability. acs.org

Table 1: Nonlinear Optical Properties of Representative Nitroaniline Derivatives

| Compound | Second-Order Hyperpolarizability (β) (esu) | Measurement Conditions |

|---|---|---|

| p-Nitroaniline | 1.69 x 10⁻³⁰ | at λ = 1064 nm researchgate.net |

| m-Nitroaniline | Varies with computational model | DFT/TDDFT study researchgate.net |

| 4-Nitroaniline | Non-zero first order hyperpolarizability | Computational study jchps.com |

This table presents data for related nitroaniline compounds to illustrate the potential NLO properties of molecules within this class. The specific values for this compound would require experimental determination.

Polymer Science Building Blocks

A significant application of this compound in materials science lies in its use as a precursor to a diamine monomer, which can then be employed as a building block for high-performance polymers such as aromatic polyamides. The synthesis of such polymers first requires the chemical reduction of the nitro group in this compound to an amino group, yielding 5-bromo-N¹-phenylbenzene-1,2-diamine. This transformation is a common and well-established synthetic procedure in organic chemistry.

The resulting aromatic diamine, possessing bromo and phenyl substituents, can then be polymerized with various aromatic diacid chlorides through a polycondensation reaction to produce novel aromatic polyamides. mdpi.com The incorporation of the bulky phenyl group and the reactive bromo substituent into the polymer backbone is expected to impart unique properties to the resulting materials.

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The specific structure of the diamine derived from this compound could lead to polyamides with modified properties, such as:

Improved Solubility: The presence of the phenyl substituent can disrupt chain packing, potentially leading to enhanced solubility in organic solvents, which is often a challenge with rigid-rod aromatic polyamides. researchgate.net

Functionalization Potential: The bromo group provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties.

Modified Thermal Properties: The rigidity of the aromatic backbone would likely result in polymers with high glass transition temperatures (Tg) and good thermal stability. mdpi.com

Table 2: Typical Properties of Aromatic Polyamides Derived from Substituted Diamines

| Polymer Structure | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 10% weight loss) (°C) | Solubility |

|---|---|---|---|

| Polyamides from N,N'-diphenyl-p-phenylenediamine | 207-255 | > 400 | Soluble in amide and chlorinated solvents researchgate.net |

| Polyamides from alanine and valine derivatives | > 300 (m.p.) | Not specified | Soluble in DMSO nih.gov |

| Polyamides from asymmetric diamines | 237-254 | Good thermal stability | Soluble in N,N-dimethylformamide mdpi.com |

This table provides examples of properties for aromatic polyamides synthesized from structurally related, substituted diamines to indicate the potential characteristics of polymers derived from the diamine of this compound.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Future research must focus on developing more efficient and sustainable synthetic pathways. Key areas for exploration include:

Catalytic Methods: Investigating transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could provide a more direct and efficient route to constructing the N-phenyl bond, potentially reducing the number of synthetic steps and improving yields.

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters (temperature, pressure, and reaction time), enhance safety, particularly for nitration reactions, and allow for easier scalability.

Green Chemistry Principles: The development of synthetic routes that use less hazardous solvents, reduce energy consumption, and minimize waste generation is crucial for environmental sustainability.

Table 1: Comparison of Synthetic Approaches for 5-Bromo-2-nitro-n-phenylaniline

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Reagents | Often require stoichiometric, harsh reagents (e.g., concentrated acids) google.com. | Utilization of catalytic systems (e.g., transition metals) chemscene.com. |

| Conditions | High temperatures and pressures may be necessary. | Milder reaction conditions, potentially at room temperature. |

| Solvents | Use of hazardous and volatile organic solvents. | Employment of greener solvents (e.g., water, ionic liquids, or solvent-free conditions). |

| Efficiency | Can be multi-step with moderate to low overall yields. | Fewer steps, higher atom economy, and improved yields. |

| Safety | Risks associated with exothermic reactions and corrosive materials. | Enhanced safety through controlled processes like flow chemistry. |

Comprehensive Biological Profiling and In Vivo Studies

The biological activity of this compound remains largely uncharacterized. However, its structural motifs suggest potential bioactivity. The nitro group is a known pharmacophore present in a wide range of bioactive molecules with antineoplastic, antibiotic, and antiparasitic properties researchgate.net. Similarly, the aniline (B41778) scaffold is a common feature in many pharmaceuticals. The presence of a bromine atom can also enhance lipophilicity and membrane permeability, potentially influencing biological activity.

Future research should involve a systematic and comprehensive screening of this compound to identify any therapeutic potential. A proposed screening cascade would include:

Initial In Vitro Screening: Testing against a diverse panel of targets, including various cancer cell lines, pathogenic bacteria (both Gram-positive and Gram-negative), and fungal strains. Related salicylanilide structures have shown antimicrobial effects nih.gov.

Mechanism of Action Studies: If any significant activity is identified, subsequent studies should focus on elucidating the underlying mechanism by which the compound exerts its effect.

In Vivo Evaluation: Promising candidates from in vitro studies must be advanced to in vivo animal models to assess their efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and preliminary toxicology. This step is critical to determine the compound's potential as a viable drug candidate.

Table 2: Proposed Biological Screening Cascade

| Stage | Objective | Assays and Models |

|---|---|---|

| Primary Screening | Identify initial biological activity. | Broad panel cytotoxicity assays (e.g., against NCI-60 cancer cell lines), antimicrobial susceptibility testing (e.g., MIC determination). |

| Secondary Screening | Confirm activity and determine selectivity. | Dose-response studies on active hits, screening against non-cancerous cell lines to assess selectivity index. |

| Mechanism of Action | Elucidate the molecular mechanism. | Enzyme inhibition assays, gene expression analysis, cell cycle analysis. |

| ***In Vivo* Studies** | Evaluate efficacy and safety in a living organism. | Animal models of disease (e.g., tumor xenografts, infection models), pharmacokinetic and toxicity studies. |

Exploration of Novel Applications in Interdisciplinary Fields

Beyond potential pharmaceutical applications, the structure of this compound makes it a candidate for use in other scientific and technological domains. Its aromatic and electron-deficient nature suggests it could serve as a valuable building block or intermediate in materials science and other fields chemscene.com.

Key interdisciplinary areas for future exploration include:

Materials Science: The compound could be used as a precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The nitro group can act as an electron-accepting moiety, which is a desirable characteristic for certain semiconductor applications.

Dye Synthesis: Nitroanilines are historically important intermediates in the synthesis of azo dyes and other colorants google.com. The specific substitution pattern of this compound could be exploited to create novel dyes with unique chromophoric properties.

Catalysis: The molecule could be modified to act as a ligand for metal catalysts, potentially influencing the catalyst's activity and selectivity in various organic transformations chemscene.com.

Table 3: Potential Interdisciplinary Applications

| Field | Potential Role of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Scaffold for novel therapeutic agents. | Nitro and aniline groups are common in bioactive compounds researchgate.netnuph.edu.ua. |

| Materials Science | Intermediate for organic semiconductors or sensors. | The nitroaromatic structure possesses specific electronic properties. |

| Dye Industry | Precursor for novel synthetic dyes. | Nitroaniline derivatives are established building blocks for colorants google.com. |

| Agrochemicals | Base structure for new herbicides or pesticides. | The nitro group is present in some classes of agrochemicals researchgate.net. |

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound, computational modeling can provide significant insights before extensive laboratory synthesis and testing are undertaken.

Future research should leverage these computational methods for:

Predicting Physicochemical Properties: Using methods like Density Functional Theory (DFT) to calculate electronic properties, molecular geometry, and reactivity, which can help in designing synthetic routes and predicting the molecule's behavior.

Virtual Screening and Docking: Employing molecular docking simulations to predict how the compound might bind to the active sites of various biological targets (e.g., enzymes or receptors). This can help prioritize which biological screens are most likely to yield positive results.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models by analyzing a series of related compounds to establish a mathematical relationship between chemical structure and biological activity. This can guide the rational design of more potent and selective derivatives.

Table 4: Application of Computational Methods

| Computational Method | Objective for this compound |

|---|---|

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and spectral properties to guide synthesis and material design. |

| Molecular Docking | Identify potential biological targets by simulating binding interactions with proteins. |

| QSAR Modeling | Predict the biological activity of derivatives to guide the synthesis of more potent analogues. |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of the compound when interacting with biological membranes or proteins. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-nitro-N-phenylaniline, and how can purity be optimized?

- Answer : A common approach involves sequential functionalization of the aniline core. First, bromination at the 5-position of 2-nitroaniline derivatives can be achieved using bromine in acetic acid or HBr/H₂O₂ under controlled conditions . Subsequent N-phenylation may employ Ullmann coupling (Cu catalyst, aryl halide) or Buchwald-Hartwig amination (Pd catalyst) . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

- Answer : Use a multi-technique approach:

- ¹H NMR : Expect aromatic proton splitting patterns (e.g., doublets for para-substituted nitro groups and meta-bromo coupling). Integration ratios should confirm substituent positions .

- IR : Key peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretching (~650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety precautions are critical when handling this compound?

- Answer : This compound is harmful via inhalation, skin contact, or ingestion. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure:

- Skin contact : Wash with copious water for ≥15 minutes .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste . Store at 0–6°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Answer : Discrepancies in NMR/IR data often arise from regioisomeric impurities or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substitution patterns .

- X-ray crystallography : Resolve ambiguous structures via single-crystal analysis .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) . Cross-reference with databases like NIST Chemistry WebBook .

Q. What strategies improve yield in large-scale synthesis of this compound?

- Answer : Optimize reaction parameters:

- Bromination : Use HBr/H₂O₂ in DMF at 60°C for regioselective bromination (reduces di-substituted byproducts) .

- N-phenylation : Switch from Ullmann to microwave-assisted Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, 100°C, 30 min) for 85–90% yield .

- Workup : Replace column chromatography with pH-controlled liquid-liquid extraction (e.g., aqueous HCl/organic phase) for scalability .

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Answer : Perform kinetic and isotopic labeling experiments:

- Kinetic profiling : Monitor Suzuki-Miyaura coupling (e.g., with arylboronic acids) via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- ¹⁸O/²H labeling : Trace nitro-group participation in redox reactions (e.g., nitro reduction to amine intermediates) .

- DFT modeling : Simulate transition states to predict regioselectivity in nucleophilic aromatic substitution .

Methodological Notes

- Contradiction analysis : Apply triangulation by cross-validating data across techniques (e.g., NMR, XRD, computational) to resolve ambiguities .

- Spectral libraries : Prioritize NIST or peer-reviewed databases over commercial vendor data .

- Ethical reporting : Disclose synthetic yields, purity thresholds, and unanticipated byproducts to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.